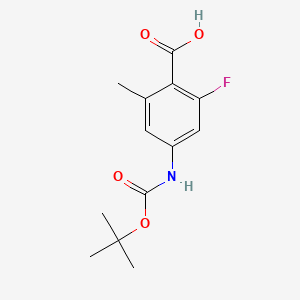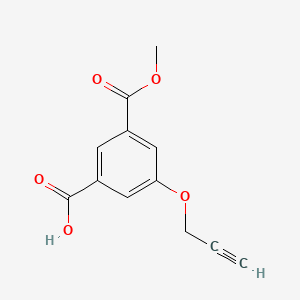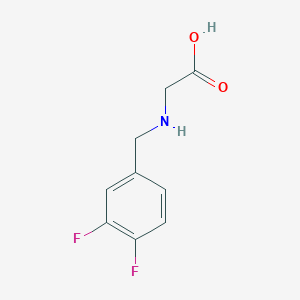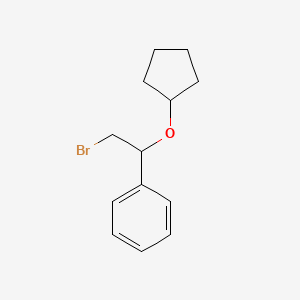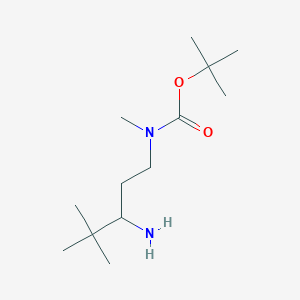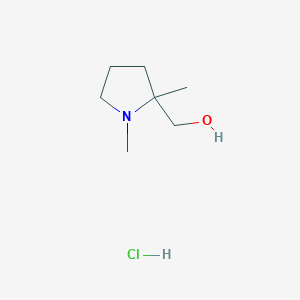![molecular formula C9H17NO4S B13505144 (2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13505144.png)
(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, a methyl group, and a sulfanyl group attached to a propanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Sulfanyl Group:
Final Assembly: The protected amino acid is then coupled with the appropriate carboxylic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amino acid.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Free amino acids
Wissenschaftliche Forschungsanwendungen
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid: Lacks the Boc protecting group, making it more reactive.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoic acid: Similar structure but without the methyl group, affecting its steric properties.
Uniqueness
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. The combination of the methyl and sulfanyl groups further enhances its versatility in chemical reactions and potential biological activities.
Eigenschaften
Molekularformel |
C9H17NO4S |
|---|---|
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO4S/c1-8(2,3)14-7(13)10-9(4,5-15)6(11)12/h15H,5H2,1-4H3,(H,10,13)(H,11,12)/t9-/m0/s1 |
InChI-Schlüssel |
GPMVBMLMYWUWMW-VIFPVBQESA-N |
Isomerische SMILES |
C[C@](CS)(C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


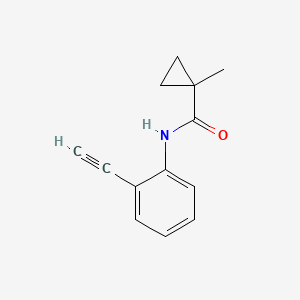
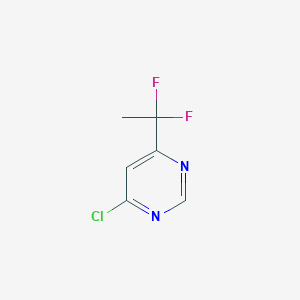
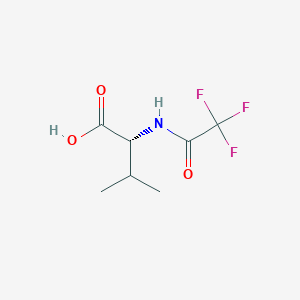
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)

